molecular formula C30H48NO10P B144265 Phosphazomycin C2 CAS No. 126688-54-8

Phosphazomycin C2

Cat. No. B144265
M. Wt: 613.7 g/mol
InChI Key: IEXHVRAIBNTGPA-ZWDVXTLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphazomycin C2 is a potent antibiotic that has gained attention in recent years due to its unique structure and mechanism of action. It is a member of the phosphonate family of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial strains. Phosphazomycin C2 was first isolated from the fermentation broth of Streptomyces species in 1992. Since then, it has been the subject of numerous studies aimed at elucidating its synthesis, mechanism of action, and potential applications in the field of medicine.

Mechanism Of Action

Phosphazomycin C2 works by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial cell wall synthesis. By inhibiting this enzyme, phosphazomycin C2 prevents the formation of the bacterial cell wall, leading to bacterial death. This mechanism of action is unique among antibiotics and has made phosphazomycin C2 a promising candidate for the treatment of drug-resistant bacterial infections.

Biochemical And Physiological Effects

Phosphazomycin C2 has been shown to have a number of biochemical and physiological effects on bacterial cells. These include inhibition of cell wall synthesis, disruption of cell membrane integrity, and induction of oxidative stress. These effects ultimately lead to bacterial death and have made phosphazomycin C2 a potent antibiotic against a variety of bacterial strains.

Advantages And Limitations For Lab Experiments

One advantage of using phosphazomycin C2 in lab experiments is its broad-spectrum activity against a variety of bacterial strains. This makes it a useful tool for studying the mechanisms of bacterial cell wall synthesis and the effects of antibiotics on bacterial cells. However, the complex synthesis process and high cost of the compound can be a limitation for some research groups.

Future Directions

There are several potential future directions for research on phosphazomycin C2. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential as a treatment for drug-resistant bacterial infections, such as MRSA. Additionally, studies aimed at understanding the compound's mechanism of action at the molecular level could provide valuable insights into the development of new antibiotics with unique mechanisms of action.

Scientific Research Applications

Phosphazomycin C2 has been the subject of numerous scientific studies aimed at understanding its potential applications in the field of medicine. One area of research has focused on its antibacterial activity against a variety of bacterial strains, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Other studies have investigated its potential as a treatment for urinary tract infections and other bacterial infections.

properties

CAS RN

126688-54-8

Product Name

Phosphazomycin C2

Molecular Formula

C30H48NO10P

Molecular Weight

613.7 g/mol

IUPAC Name

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate

InChI

InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+

InChI Key

IEXHVRAIBNTGPA-ZWDVXTLWSA-N

Isomeric SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O

SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O

Other CAS RN

126688-54-8

synonyms

phosphazomycin C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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